5-(2-苯乙基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

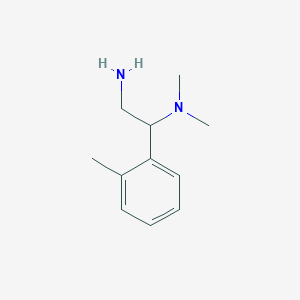

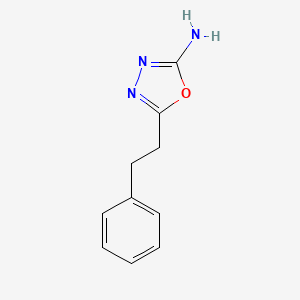

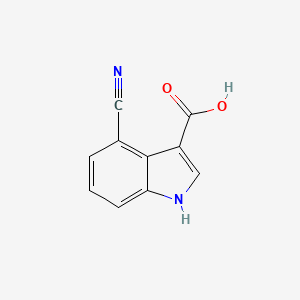

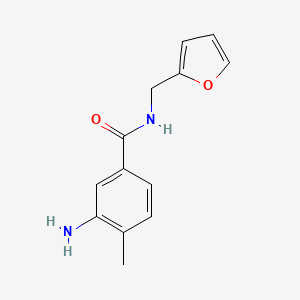

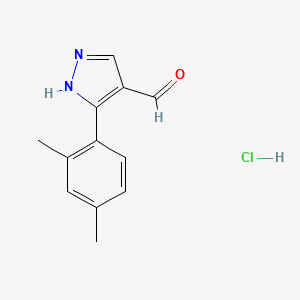

The compound “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 2-phenylethyl group and at the 2-position with an amine group .

Molecular Structure Analysis

The molecular structure of this compound would consist of an oxadiazole ring substituted with a phenylethyl group and an amine group. The phenylethyl group is a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring, the phenylethyl group, and the amine group. The oxadiazole ring is aromatic and relatively stable. The phenylethyl group may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group is nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” are not available due to the lack of specific information on this compound .科学研究应用

Central Nervous System (CNS) Stimulants

The structure of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is closely related to 2-phenethylamines, which are known to act as CNS stimulants. This compound could potentially be used to develop new treatments for CNS disorders, leveraging its stimulant properties to modulate neurological pathways and improve cognitive functions .

Psychoactive Research

Given its structural similarity to psychoactive 2-phenethylamines, this compound may serve as a basis for the synthesis of new psychoactive substances. Researchers could explore its effects on mood, perception, and consciousness, contributing to our understanding of mental health conditions .

Serotonin Receptor Modulation

The compound’s affinity for serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, makes it a promising candidate for the development of selective serotonin receptor modulators. These could be used to treat various psychiatric and neurological disorders, including depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine can be utilized to create ligands for key therapeutic targets. Its flexible structure allows for the design of novel compounds that can interact with a variety of receptors, enzymes, and ion channels .

Drug Abuse Treatment

The compound’s structural properties may also be useful in the study and treatment of drug abuse. By understanding its interaction with the brain’s reward system, scientists could develop new therapies to combat addiction .

Anti-Cancer Research

The oxadiazole ring in the compound’s structure is often associated with anti-cancer properties. Research into this application could lead to the development of new chemotherapeutic agents that target specific cancer cells without affecting healthy tissue .

Anti-Inflammatory Agents

Compounds with an oxadiazole moiety have been shown to possess anti-inflammatory properties. This compound could be investigated for its potential use in creating new anti-inflammatory medications, which could help treat conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

The 1,3,4-oxadiazol-2-amine structure has been linked to antimicrobial activity. This compound could be explored for its effectiveness against various bacterial and fungal infections, leading to the development of new antibiotics or antifungal treatments .

未来方向

作用机制

Target of Action

Compounds with a similar structure, such as 2-phenylethylamines, have been reported to have a selective binding profile towards 5-ht 2 receptor subtypes (5-ht 2a, 5-ht 2b, 5-ht 2c), making them promising therapeutic compounds .

Mode of Action

Based on the structural similarity to 2-phenylethylamines, it can be hypothesized that this compound may interact with its targets (such as the 5-ht 2 receptors) and induce changes that could potentially lead to therapeutic effects .

Biochemical Pathways

Related compounds such as 2-phenylethanol have been studied for their role in the biosynthesis of floral scent in rose flowers . The biosynthetic pathway leading to 2-phenylethanol production has been previously studied, and the key enzymes of the pathway have been identified .

Pharmacokinetics

Fentanyl, a structurally related compound, is known to be 80-85% bound to plasma proteins .

Result of Action

Related compounds such as 2-phenylethanol have been studied for their potential neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .

Action Environment

For example, the production of 2-phenylethanol in rose flowers has been found to vary with the seasons .

属性

IUPAC Name |

5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJXRMAYWZMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557286 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1617-93-2 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)